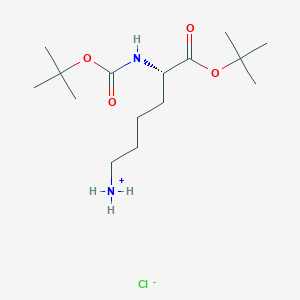
Deltaline
Overview
Description
Scientific Research Applications
Eldelin has a wide range of scientific research applications, including:
Safety and Hazards
Mechanism of Action
Eldelin exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes involved in pain and inflammation pathways. The exact mechanism involves the modulation of neurotransmitter release and inhibition of inflammatory mediators .
Similar Compounds:
Aconitine: Another diterpene alkaloid with similar analgesic properties.
Mesaconitine: A related compound with comparable biological activities.
Hypaconitine: Shares structural similarities and pharmacological effects with Eldelin.
Uniqueness of Eldelin: Eldelin is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its ability to modulate pain and inflammation pathways makes it a valuable compound in both research and therapeutic applications .
Biochemical Analysis
Biochemical Properties
Deltaline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons . These interactions can lead to the modulation of ion flow across cell membranes, affecting cellular excitability and signaling. Additionally, this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to affect the expression of genes involved in apoptosis and cell survival, leading to changes in cell viability and proliferation . Moreover, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to voltage-sensitive sodium channels, leading to their prolonged activation and subsequent disruption of normal ion flow . This can result in increased neuronal excitability and potential neurotoxicity. Additionally, this compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts and prolonged neurotransmission . These molecular interactions contribute to the compound’s overall pharmacological and toxicological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its potency . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for its use in experimental and therapeutic contexts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties . At higher doses, it can cause toxic effects, including neurotoxicity, cardiotoxicity, and hepatotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biological systems. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in medical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetics. Additionally, this compound’s metabolites may retain some biological activity, contributing to its overall effects on the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, this compound may bind to plasma proteins, influencing its distribution in the bloodstream and its ability to cross cellular membranes . Understanding these transport and distribution mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to accumulate in mitochondria, where it can affect mitochondrial function and energy production . These subcellular interactions are important for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eldelin is typically extracted from natural sources, specifically from plants of the Delphinium genus . The extraction process involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The compound is then purified through various chromatographic techniques.
Industrial Production Methods: Industrial production of Eldelin involves large-scale extraction from plant materials followed by purification. The process is optimized to ensure high yield and purity of the compound. The use of advanced chromatographic methods and solvent systems is crucial in the industrial production of Eldelin .
Chemical Reactions Analysis
Types of Reactions: Eldelin undergoes several types of chemical reactions, including:
Oxidation: Eldelin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Eldelin.
Substitution: Eldelin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Eldelin, which may have different biological activities and properties.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Deltaline involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a substituted cyclohexene intermediate, followed by a series of functional group transformations to yield the final product.", "Starting Materials": [ "Cyclohexene", "Bromine", "Methylamine", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in the presence of a catalyst to yield 1-bromo-3-cyclohexene", "Step 2: Nucleophilic substitution of methylamine on the bromine atom of 1-bromo-3-cyclohexene to yield 1-(methylamino)-3-cyclohexene", "Step 3: Reduction of the imine group in 1-(methylamino)-3-cyclohexene using sodium cyanoborohydride to yield 1-(methylamino)cyclohexene", "Step 4: Formation of the enamine intermediate by treating 1-(methylamino)cyclohexene with acetic anhydride and sodium acetate in ethanol", "Step 5: Hydrolysis of the enamine intermediate using hydrochloric acid to yield Deltaline" ] } | |
CAS RN |
6836-11-9 |
Molecular Formula |
C27H41NO8 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(1R,2S,8R,12S,16R)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |
InChI |
InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15?,16?,17?,18?,19?,20?,21?,22?,23-,24-,25+,26+,27+/m0/s1 |
InChI Key |
DTTPWCNKTMQMTE-HZAGNTIKSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CCC([C@@]34C2C([C@@]5(C31)[C@]6(CC(C7C[C@@]4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |
SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |
synonyms |
Eldeline; Delphelatine; Deltamine 6-Acetate; Eldelin; (1α,6β,14α,16β)-20-Ethyl-1,14,16-trimethoxy-4-methyl-7,8-[methylenebis(oxy)]-aconitane-6,10-diol 6-Acetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does deltaline exert its toxic effects?
A: this compound, along with other norditerpenoid alkaloids found in Delphinium species, acts as a nicotinic acetylcholine receptor (nAChR) antagonist. [, ] This means it blocks the action of acetylcholine, a neurotransmitter crucial for nerve impulse transmission, particularly at the neuromuscular junction. [, ] This disruption of neuromuscular transmission leads to various symptoms, including muscle weakness, paralysis, and potentially death. [, ]
Q2: How does the structure of this compound influence its interaction with nAChRs?
A: this compound lacks the N-(methylsuccinyl)anthranilic acid group at the C18 position, which is present in other more potent MSAL-type alkaloids like methyllycaconitine. [, ] This structural difference contributes to its lower potency by affecting its interaction with nAChRs. [, , ]
Q3: What is the molecular formula and weight of this compound?
A: this compound has a molecular formula of C27H41NO8 and a molecular weight of 507.62 g/mol. []
Q4: Are there any spectroscopic data available for this compound?
A: Extensive spectroscopic data, including 1D and 2D NMR (1H, 13C, DEPT, COSY, HETCOR, and selective INEPT) and high-resolution ESI-MS, have been used to elucidate the structure of this compound and its derivatives. [, , , , , ] These data provide valuable information about the compound's structure and can be used for identification and characterization purposes.
Q5: How toxic is this compound compared to other Delphinium alkaloids?
A: this compound is considered less toxic than MSAL-type alkaloids like methyllycaconitine. [, ] While it is the most abundant alkaloid in some Delphinium species, its lower toxicity suggests a less significant contribution to overall plant toxicity compared to MSAL-type alkaloids. [, , ]
Q6: What are the symptoms of this compound poisoning in cattle?
A: Although this compound alone may not cause severe toxicity, it contributes to the overall toxicity of Delphinium plants. [] Symptoms of Delphinium poisoning in cattle, often attributed to a combination of alkaloids including this compound, include muscle weakness, staggering, paralysis, and rapid death. [, , ]
Q7: What is known about the pharmacokinetics of this compound?
A: Research in cattle showed that this compound is absorbed after ingestion of Delphinium plants, reaching peak serum concentrations within a few hours. [, ] The elimination half-life of this compound was found to be shorter than that of methyllycaconitine. [, ] This indicates that while this compound is absorbed quickly, it is also eliminated relatively rapidly from the body.
Q8: How is this compound detected and quantified in biological samples?
A: Analytical techniques like gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the detection and quantification of this compound and other norditerpenoid alkaloids in biological samples. [, , ] These methods offer high sensitivity and specificity, enabling researchers to determine alkaloid levels in various matrices.
Q9: How do structural modifications of this compound affect its activity?
A: Research has focused on modifying the this compound structure to explore new chemical entities and potential therapeutic agents. [, , , , ] For example, removing the methylenedioxy group, modifying the C-ring, or introducing new functional groups can significantly alter its biological activity and toxicity. [, , ]
Q10: What is the environmental impact of this compound?
A: While limited information is available on this compound's specific environmental impact, Delphinium species, being toxic to livestock, pose ecological concerns. [, ] Understanding the degradation pathways of this compound and its potential effects on wildlife and ecosystems warrants further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




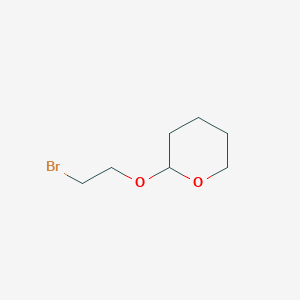
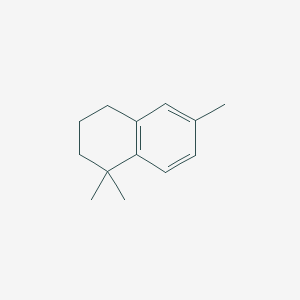
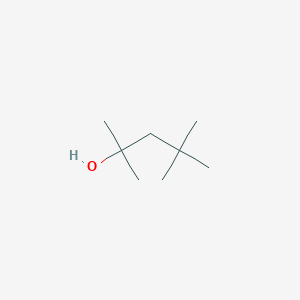
![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)
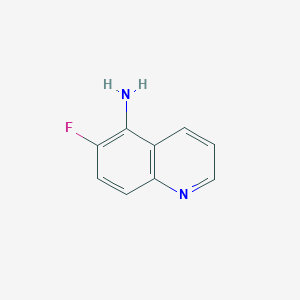
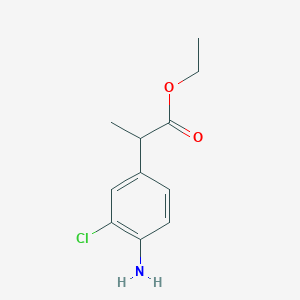


![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)

